molecular formula C11H19O2- B13733000 (Z)-2-ethyl-2-methyloct-5-enoate

(Z)-2-ethyl-2-methyloct-5-enoate

Katalognummer: B13733000
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: NKHJRFJEMQBYSC-SREVYHEPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-ethyl-2-methyloct-5-enoate is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4This compound+Water\text{2-ethyl-2-methyl-5-octen-1-ol} + \text{Carboxylic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2​SO4​​this compound+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Esters: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-ethyl-2-methyloct-5-enoate: The E-isomer of the compound, differing in the configuration of the double bond.

    2-ethyl-2-methylhexanoate: A similar ester with a shorter carbon chain.

    2-methyl-2-octenoate: A related compound with a different substitution pattern on the carbon chain.

Uniqueness

(Z)-2-ethyl-2-methyloct-5-enoate is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its E-isomer and other related compounds.

Eigenschaften

Molekularformel

C11H19O2-

Molekulargewicht

183.27 g/mol

IUPAC-Name

(Z)-2-ethyl-2-methyloct-5-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6-

InChI-Schlüssel

NKHJRFJEMQBYSC-SREVYHEPSA-M

Isomerische SMILES

CC/C=C\CCC(C)(CC)C(=O)[O-]

Kanonische SMILES

CCC=CCCC(C)(CC)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.